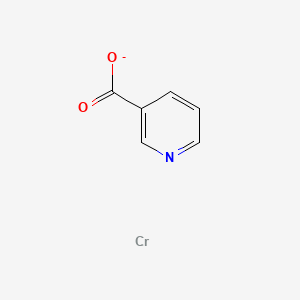
chromium;pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se utiliza comúnmente como un suplemento dietético debido a sus posibles beneficios en la regulación de los niveles de azúcar en sangre, la mejora de la sensibilidad a la insulina y el apoyo a la salud metabólica general . Este compuesto se suele denominar "cromo unido a la niacina" y es conocido por su mayor biodisponibilidad en comparación con otras formas de cromo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El nicotinato de cromo se puede sintetizar haciendo reaccionar cloruro de cromo (CrCl3) con ácido nicotínico (C6H5NO2) en una solución acuosa. La mezcla se hierve normalmente durante unos 15 minutos y luego se enfría para permitir la cristalización. Los cristales resultantes se filtran y se recristalizan para obtener nicotinato de cromo puro .
Métodos de producción industrial
En entornos industriales, la producción de nicotinato de cromo implica pasos similares pero a mayor escala. El proceso incluye el control preciso de las condiciones de reacción, como la temperatura, el pH y la concentración de los reactivos, para garantizar un alto rendimiento y pureza. El producto final suele someterse a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El nicotinato de cromo experimenta principalmente reacciones de complejación debido a la presencia de cromo trivalente. Puede participar en reacciones de oxidación-reducción, donde el cromo puede cambiar su estado de oxidación. Además, puede sufrir reacciones de sustitución en las que los ligandos que rodean al ion cromo son reemplazados por otros ligandos .
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en las reacciones que implican nicotinato de cromo incluyen agentes oxidantes como el peróxido de hidrógeno (H2O2) y agentes reductores como el borohidruro de sodio (NaBH4). Las reacciones se llevan a cabo normalmente en condiciones controladas, como niveles de pH específicos y temperaturas, para garantizar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de reacciones que implican nicotinato de cromo dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden resultar en la formación de compuestos de cromo (VI), mientras que las reacciones de reducción pueden producir compuestos de cromo (II) .
Aplicaciones Científicas De Investigación
El nicotinato de cromo tiene una amplia gama de aplicaciones de investigación científica en varios campos:
Mecanismo De Acción
El nicotinato de cromo ejerce sus efectos potenciando las vías de señalización de la insulina. El cromo trivalente mejora la unión de la insulina a su receptor en la superficie de las células, lo que lleva a la activación de la quinasa del receptor de la insulina. Esta activación desencadena una cascada de eventos de fosforilación que implican varias proteínas intracelulares y quinasas, lo que finalmente mejora la captación de glucosa por las células . El compuesto también aumenta la densidad de los receptores de insulina en las membranas celulares, mejorando aún más la sensibilidad a la insulina .
Comparación Con Compuestos Similares
El nicotinato de cromo se suele comparar con otros compuestos de cromo, como el picolinato de cromo y el cloruro de cromo:
Picolinato de cromo: Al igual que el nicotinato de cromo, el picolinato de cromo se utiliza como suplemento dietético para mejorar la sensibilidad a la insulina y regular los niveles de azúcar en sangre.
Cloruro de cromo: Este compuesto se utiliza con menos frecuencia como suplemento dietético debido a su menor biodisponibilidad y su posible efecto secundario gastrointestinal.
Compuestos similares
- Picolinato de cromo
- Cloruro de cromo
- Polinicotinato de cromo
El nicotinato de cromo destaca por su mayor biodisponibilidad y eficacia en la mejora de la sensibilidad a la insulina, lo que lo convierte en una opción preferida para la suplementación dietética .
Propiedades
Fórmula molecular |
C6H4CrNO2- |
|---|---|
Peso molecular |
174.1 g/mol |
Nombre IUPAC |
chromium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.Cr/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/p-1 |
Clave InChI |
HPCCGRCEBFBZQP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-].[Cr] |
Sinónimos |
chromium dinicotinate chromium polynicotinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















